Cas no 332114-12-2 (2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide)

2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- CS-0358400
- 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-thiazol-2-yl-acetamide
- MLS001219871
- SCHEMBL1000291
- Oprea1_743424
- STK864221
- SR-01000494673
- CHEMBL1713830
- DTXSID601329201
- Oprea1_809513
- 332114-12-2
- SMR000608266
- AG-205/11189881
- AKOS000667778
- HMS2904J24
- 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
- EU-0045059
- SR-01000494673-1
- 2-(5-amino(1,3,4-thiadiazol-2-ylthio))-N-(1,3-thiazol-2-yl)acetamide
-
- MDL: MFCD01113484
- インチ: InChI=1S/C7H7N5OS3/c8-5-11-12-7(16-5)15-3-4(13)10-6-9-1-2-14-6/h1-2H,3H2,(H2,8,11)(H,9,10,13)
- InChIKey: BFNWLAPWELHHRZ-UHFFFAOYSA-N
- SMILES: O=C(NC1=NC=CS1)CSC2=NN=C(N)S2
計算された属性
- 精确分子量: 272.98127338Da
- 同位素质量: 272.98127338Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 8
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 256
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 176Ų
2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM517467-1g |
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide |
332114-12-2 | 97% | 1g |
$*** | 2023-05-30 | |
Ambeed | A696514-1g |
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide |
332114-12-2 | 97% | 1g |
$294.0 | 2024-04-20 |
2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 関連文献
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamideに関する追加情報
Comprehensive Overview of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS No. 332114-12-2)
2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, with the CAS number 332114-12-2, is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique combination of thiadiazole and thiazole rings, which are known for their diverse biological activities. Researchers are particularly interested in its potential applications due to the presence of sulfur-containing functional groups, which often enhance bioavailability and target specificity.
The compound's structural complexity and multi-heterocyclic framework make it a promising candidate for drug discovery. Recent studies highlight its relevance in addressing antimicrobial resistance (AMR), a global health crisis. As pathogens evolve to resist conventional treatments, molecules like 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide are being explored for their ability to inhibit bacterial and fungal growth. This aligns with the growing demand for novel antibacterial agents and antifungal compounds in both human and veterinary medicine.
In addition to its antimicrobial potential, this compound is being investigated for its role in cancer therapeutics. The thiadiazole-thiazole hybrid structure has shown preliminary activity against certain cancer cell lines, sparking interest in its mechanism of action. Given the rising prevalence of cancer worldwide, such research is critical for developing next-generation targeted therapies. The compound's ability to modulate cellular pathways without excessive toxicity is a key focus area.
From a synthetic chemistry perspective, CAS 332114-12-2 exemplifies the importance of scaffold diversification in medicinal chemistry. Its synthesis involves strategic C-S bond formation, a reaction type widely used in constructing bioactive molecules. This has implications for green chemistry, as researchers seek eco-friendly methods to produce such compounds. The push for sustainable synthesis is a hot topic, driven by environmental concerns and regulatory pressures.
The agrochemical industry also sees potential in this compound, particularly for developing next-generation pesticides. With increasing restrictions on traditional pesticides, there is a need for safer, more selective alternatives. The thiadiazole moiety, in particular, is known to confer insecticidal and herbicidal properties, making 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide a candidate for crop protection research.
Analytical characterization of this compound involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods ensure purity and confirm structural integrity, which are essential for regulatory approval and industrial applications. The demand for high-purity intermediates in drug development further underscores the importance of rigorous quality control.
In summary, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 332114-12-2) represents a versatile scaffold with broad applications in life sciences. Its relevance to antimicrobial research, oncology, and agrochemical innovation positions it as a compound of significant scientific and commercial interest. As research progresses, this molecule may contribute to breakthroughs in addressing some of the most pressing challenges in healthcare and agriculture.
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